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Compound of Interest

Compound Name: Methyl 3-nitroisonicotinate

Cat. No.: B171716

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the *H and *3C Nuclear Magnetic
Resonance (NMR) spectral data for Methyl 3-nitroisonicotinate. This document is intended to
serve as a core resource for researchers and professionals involved in drug development and
organic synthesis, offering detailed spectral data, experimental protocols, and a visual
representation of the molecular structure and its NMR signal assignments.

Introduction

Methyl 3-nitroisonicotinate (CAS No. 103698-10-8) is a substituted pyridine derivative. Its
chemical structure consists of a pyridine ring with a methyl ester group at the 4-position and a
nitro group at the 3-position. The molecular formula is C7HsN204. Understanding the precise
arrangement of atoms within this molecule is crucial for its application in medicinal chemistry
and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the
structure of organic compounds. This guide presents the detailed *H and 3C NMR spectral
data for Methyl 3-nitroisonicotinate, providing a foundational dataset for its identification and
characterization.

NMR Spectral Data

The following tables summarize the *H and 3C NMR spectral data for Methyl 3-
nitroisonicotinate. The data is presented in a structured format to facilitate easy reference
and comparison.
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H NMR Spectral Data
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Solvent: CDCIs, Spectrometer Frequency: 400 MHz

13C NMR Spectral Data
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Solvent: CDCIs, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following is a detailed protocol for the acquisition of *H and *3C NMR spectra for an organic
compound such as Methyl 3-nitroisonicotinate.

Sample Preparation

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b171716?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b171716?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sample Weighing: Accurately weigh 5-10 mg of the solid Methyl 3-nitroisonicotinate
sample for tH NMR and 20-50 mg for 13C NMR into a clean, dry vial.[1][2][3][4]

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) to the vial.
[3] CDCls is a common solvent for non-polar to moderately polar organic compounds.

Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If
necessary, gentle warming can be applied, but care should be taken to avoid solvent
evaporation.

Filtering: To remove any particulate matter that could affect the spectral quality, filter the
solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm
NMR tube.

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Setup and Data Acquisition

e Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its
depth according to the spectrometer's instructions. Place the spinner with the sample tube
into the NMR magnet.

Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium
signal of the solvent (CDCIs). This step is crucial for stabilizing the magnetic field.
Subsequently, "shimming" is performed to optimize the homogeneity of the magnetic field
across the sample, which sharpens the NMR signals.

'H NMR Acquisition:
o Select the standard *H acquisition experiment.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

o Set the relaxation delay (e.g., 1-2 seconds) to allow for the protons to return to their
equilibrium state between pulses.
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o Initiate the acquisition.

e 13C NMR Acquisition:

o Select the standard proton-decoupled 3C acquisition experiment. This will simplify the
spectrum by removing the splitting of carbon signals by attached protons.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
220 ppm).

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 or more) is
typically required to obtain a good signal-to-noise ratio.

o Set an appropriate relaxation delay (e.g., 2-5 seconds), especially to ensure the
observation of quaternary carbons.

o Initiate the acquisition.

» Data Processing:

[¢]

After acquisition, the Free Induction Decay (FID) signal is Fourier transformed to generate
the NMR spectrum.

o Phase correction is applied to ensure all peaks are in the absorptive mode.
o Baseline correction is performed to obtain a flat baseline.

o The spectrum is referenced using the residual solvent peak (for CDCls, the *H signal is at
7.26 ppm and the 13C signal is at 77.16 ppm) or an internal standard like tetramethylsilane
(TMS).

o For 'H NMR, the signals are integrated to determine the relative number of protons.

o Peak picking is performed to identify the chemical shifts of all signals.

Structural Assignment and Visualization
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The following diagram illustrates the chemical structure of Methyl 3-nitroisonicotinate and the
logical assignment of its *H and 3C NMR signals.

'H NMR Signals
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Caption: Structure and NMR assignments for Methyl 3-nitroisonicotinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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